

Izorlisib's Inhibitory Profile

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Izorlisib

CAS No.: 1007207-67-1

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Izorlisib (also known as CH-5132799, PA-799) is an ATP-competitive small-molecule inhibitor that primarily targets the Class I Phosphoinositide 3-kinase (PI3K) family, with varying potency across its isoforms [1].

The table below summarizes its half-maximal inhibitory concentration (IC_{50}) values against different PI3K isoforms and the mechanistic target of rapamycin (mTOR), based on biochemical assay data [1].

Target Protein	Gene Symbol	IC_{50} Value (nM)	Primary Function / Note
PI3K p110-alpha	PIK3CA	14	Catalytic subunit of Class IA PI3K; frequently mutated in cancers [2]
PI3K p110-gamma	PIK3CG	36	Catalytic subunit of Class IB PI3K [2]
PI3K p110-beta	PIK3CB	120	Catalytic subunit of Class IA PI3K [2]
PI3K p110-delta	PIK3CD	500	Catalytic subunit of Class IA PI3K; highly expressed in leukocytes [2]
mTOR Kinase	MTOR	10,000	Serine/threonine-protein kinase; key downstream effector and regulator [1]
PI3K Class II (alpha/beta)	PIK3C2A / PIK3C2B	>10,000	Shows high selectivity over these and Class III PI3K isoforms [1]

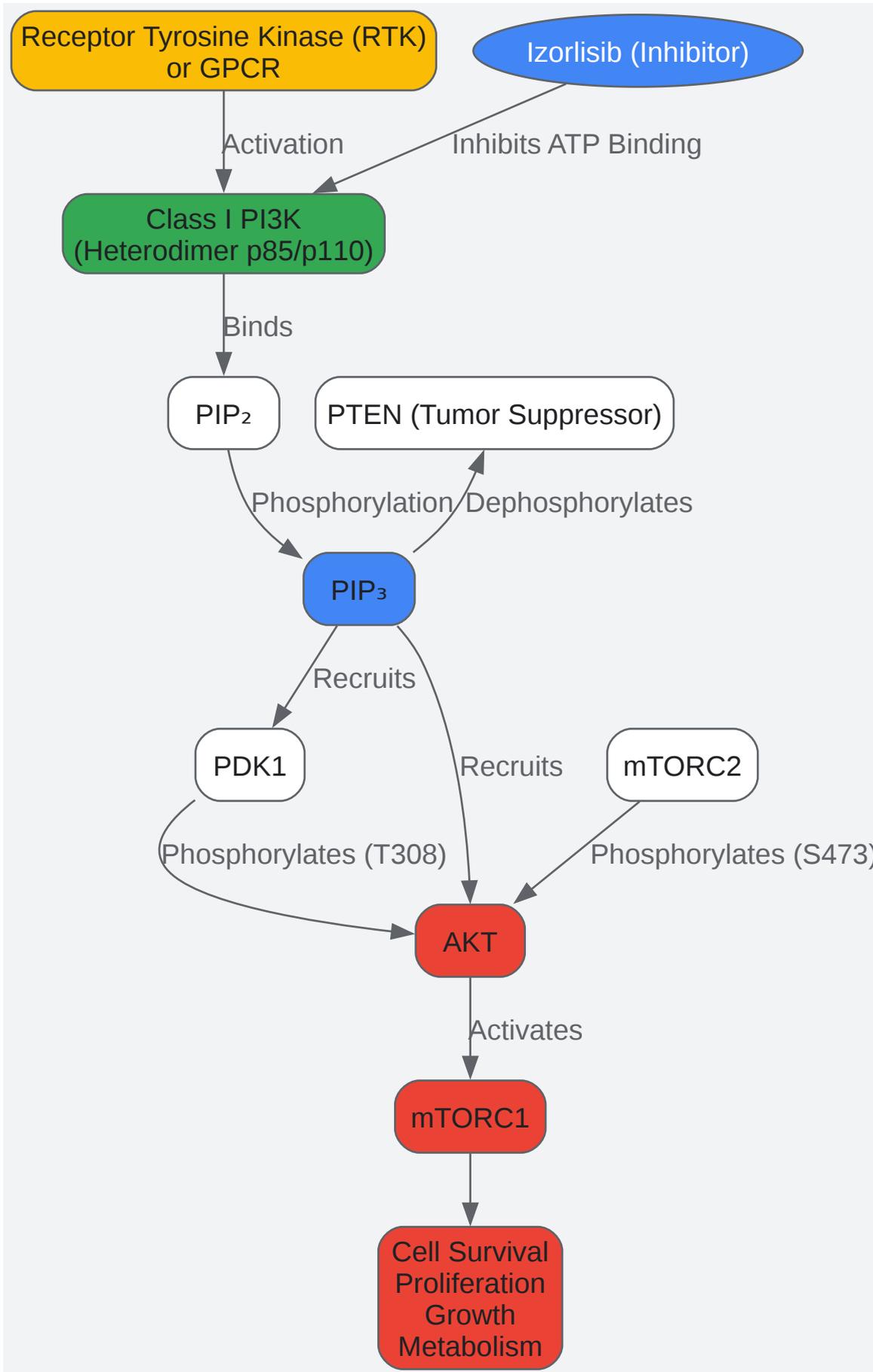
Key Experimental Methodologies

While the search results do not provide a full, step-by-step protocol for studying **Izorlisib**, they reference standard experimental approaches used to generate the data above:

- **Biochemical Kinase Inhibition Assays:** The primary source data for the IC_{50} values were obtained from cell-free, **biochemical kinase assays** measuring the inhibition of purified, recombinant human PI3K proteins [1]. In these assays, the enzyme activity is typically measured by quantifying the phosphorylation of lipid substrates or ATP consumption.
- **In-cell Target Engagement & Pathway Analysis:** To confirm that biochemical inhibition translates to cellular activity, researchers use methods like **Western blotting** or **immunoassays** to monitor the phosphorylation status of key pathway components (such as AKT at Ser473 or Thr308) in cancer cell lines treated with **Izorlisib** [2]. A decrease in phosphorylation indicates successful pathway blockade.

The PI3K Signaling Pathway & Izorlisib's Role

The following diagram illustrates the core PI3K-AKT-mTOR signaling cascade, which is constitutively activated in many cancers and is the primary target of **Izorlisib** [2].



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Izorlisib inhibits PI3K by blocking its ATP-binding site, preventing PIP₂ phosphorylation and downstream signaling [2] [1].

Research Significance and Context

- **Therapeutic Rationale:** The PI3K-AKT-mTOR pathway is one of the most frequently dysregulated pathways in human cancers, driving cell survival, proliferation, and metabolism [2]. Inhibiting this pathway is a validated anti-cancer strategy.
- **Izorlisib's Profile:** The data shows that **Izorlisib** is a **pan-Class I PI3K inhibitor** with a distinct potency profile (PI3K α > PI3K γ > PI3K β > PI3K δ) and high selectivity over mTOR and Class II/III PI3Ks [1]. This profile suggests it was designed to broadly target PI3K signaling in tumors while potentially avoiding the metabolic liabilities associated with strong mTOR inhibition.
- **Current Landscape:** The development of PI3K inhibitors is a rapidly advancing field. Current research focuses on overcoming issues like drug resistance and toxicity through novel approaches, including **dual-target inhibitors** (e.g., PI3K/mTOR) and **PROTACs** [2] [3].

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References

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To cite this document: Smolecule. [Izorlisib's Inhibitory Profile]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izerlisib-signaling-pathway>]

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